S-Pent-4-en-1-yl 4-methylbenzene-1-sulfonothioate
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Overview
Description
S-Pent-4-en-1-yl 4-methylbenzene-1-sulfonothioate is a chemical compound with the molecular formula C12H18O4S. It is known for its unique structure, which includes a pent-4-en-1-yl group attached to a 4-methylbenzene-1-sulfonothioate moiety. This compound is primarily used in research and development settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Pent-4-en-1-yl 4-methylbenzene-1-sulfonothioate typically involves the reaction of pent-4-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
S-Pent-4-en-1-yl 4-methylbenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
S-Pent-4-en-1-yl 4-methylbenzene-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of S-Pent-4-en-1-yl 4-methylbenzene-1-sulfonothioate involves its interaction with specific molecular targets. The sulfonothioate group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various chemical reactions, leading to the formation of different products. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
MDMB-4en-PINACA: A synthetic cannabinoid with a similar pent-4-en-1-yl group.
5F-MDMB-PINACA: Another synthetic cannabinoid with structural similarities
Uniqueness
S-Pent-4-en-1-yl 4-methylbenzene-1-sulfonothioate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
138643-62-6 |
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Molecular Formula |
C12H16O2S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-methyl-4-pent-4-enylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C12H16O2S2/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h3,6-9H,1,4-5,10H2,2H3 |
InChI Key |
KVOINWXZNHVKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCCCC=C |
Origin of Product |
United States |
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